REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5](=[O:23])[CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]([CH:19]=[O:20])=[CH:12][C:11]=1[O:21][CH3:22].CCOC(C)=O>C1COCC1>[CH3:3][O:4][C:5](=[O:23])[CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]([CH2:19][OH:20])=[CH:12][C:11]=1[O:21][CH3:22] |f:0.1|
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Effervescence was observed upon addition of the reducing agent
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. NH4Cl (5×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (1% MeOH/CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])CO)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.46 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |